2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole
Overview
Description
2,6-Diphenylimidazo[2,1-b][1,3,4]thiadiazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound is characterized by the presence of an imidazo[2,1-b][1,3,4]thiadiazole core, which is substituted with phenyl groups at the 2 and 6 positions. The unique structural features of this compound contribute to its chemical reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 2-aminobenzothiazole with benzaldehyde derivatives in the presence of a suitable catalyst. The reaction is usually carried out in a polar solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate cyclization and formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst concentration, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2,6-Diphenylimidazo[2,1-b][1,3,4]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Substitution: Halogenated or alkylated derivatives depending on the substituents introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and antiviral properties.
Industry: Utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The biological activity of 2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole is attributed to its ability to interact with specific molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of key enzymes and signaling pathways that regulate cell proliferation and survival. Molecular docking studies have shown that the compound can bind to the active sites of enzymes such as tyrosine kinases, thereby inhibiting their activity and leading to the suppression of cancer cell growth .
Comparison with Similar Compounds
2,6-Diphenylimidazo[2,1-b][1,3,4]thiadiazole can be compared with other similar compounds, such as:
2,5,6-Trisubstituted imidazo[2,1-b][1,3,4]thiadiazoles: These compounds also exhibit significant biological activity but may differ in their specific targets and potency.
2,6-Diaryl-imidazo[2,1-b][1,3,4]thiadiazoles: Similar in structure but with variations in the aryl substituents, leading to differences in chemical reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other derivatives.
Properties
IUPAC Name |
2,6-diphenylimidazo[2,1-b][1,3,4]thiadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11N3S/c1-3-7-12(8-4-1)14-11-19-16(17-14)20-15(18-19)13-9-5-2-6-10-13/h1-11H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OAAKEJCQYKVQEU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C(=N2)SC(=N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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